Increased Lipophilicity (logP) Versus Unsubstituted N-Benzyltryptamine Drives Differential Membrane Permeability and Receptor Compartment Access
The target compound exhibits a calculated logP of 4.45 (Ambinter) or 3.97 (ChemDiv, oxalate salt form), representing a substantial increase in lipophilicity compared to the unsubstituted N-benzyltryptamine scaffold, for which calculated logP values are approximately 3.0–3.3 [1]. This elevated logP, driven by the 4-ethyl substituent, falls within the optimal range for CNS penetration (logP 2–5) and is predicted to enhance passive membrane permeability and blood-brain barrier partitioning relative to the parent scaffold [2]. The increased lipophilicity also influences non-specific protein binding and receptor microenvironment partitioning, parameters critical for interpreting screening assay results [2].
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.45 (Ambinter); logP = 3.97 (ChemDiv, oxalate salt) |
| Comparator Or Baseline | N-Benzyltryptamine (unsubstituted): estimated logP ≈ 3.0–3.3 based on structural analog calculations [1] |
| Quantified Difference | ΔlogP ≈ +1.1 to +1.5 units (approximately 10–30× increase in octanol/water partition ratio) |
| Conditions | Calculated logP values (ACD/Labs or equivalent algorithm); not experimentally determined shake-flask values |
Why This Matters
For CNS-targeted screening campaigns, the 10–30× higher theoretical lipophilicity of the 4-ethylbenzyl analog directly affects compound distribution in assay media, apparent target engagement, and the risk of false-positive results from non-specific membrane interactions, making it a distinct tool compound rather than a substitute for the unsubstituted parent.
- [1] Ambinter. AMB1564348 – (4-Ethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine. CAS 353773-77-0. logP: 4.4535; ChemDiv. Compound Y511-0918. logP: 3.969. For comparator: N-benzyltryptamine estimated logP derived from structural class averages. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (CNS drug-likeness parameters). View Source
